Acetic anhydride-d6
Overview
Description
Mechanism of Action
Target of Action
The primary target of (2H3)Acetic anhydride, also known as Acetic anhydride-d6, is the hydroxyl (-OH) groups present in various organic compounds . This compound is widely used as a reagent in organic synthesis due to its ability to acetylate these hydroxyl groups .
Mode of Action
The mode of action of (2H3)Acetic anhydride involves a nucleophilic substitution reaction . In this process, (2H3)Acetic anhydride reacts with a nucleophile, such as a hydroxyl group in an organic compound. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, leading to the removal of the acetate ion as a leaving group and the formation of an ester or amide .
Biochemical Pathways
(2H3)Acetic anhydride participates in acetylation reactions, which are crucial in various biochemical pathways. For instance, it is involved in the modification of proteins through the acetylation of lysine residues, which can alter protein structure and function . .
Pharmacokinetics
It is known that (2h3)acetic anhydride is a liquid and can be analyzed using reverse-phase high-performance liquid chromatography (hplc) methods
Result of Action
The result of the action of (2H3)Acetic anhydride is the acetylation of organic compounds. This can lead to changes in the properties of these compounds, such as altering the activity of proteins or changing the reactivity of other organic molecules .
Action Environment
The action of (2H3)Acetic anhydride can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, with optimal activity observed around 50°C . Additionally, (2H3)Acetic anhydride is a flammable liquid and can react with water to form acetic acid, which means its stability and efficacy can be affected by the presence of moisture and heat .
Biochemical Analysis
Biochemical Properties
(2H3)Acetic anhydride is viewed as a source of CH3CO+. It readily acetylates alcohols and amines . For example, the reaction of (2H3)Acetic anhydride with ethanol yields ethyl acetate . The nature of these interactions is primarily covalent bonding, where (2H3)Acetic anhydride acts as an acetylating agent.
Cellular Effects
It is known that acetic anhydride is an irritant and flammable
Molecular Mechanism
The molecular mechanism of (2H3)Acetic anhydride involves its role as an acetylating agent. It can donate an acetyl group to various biomolecules, altering their properties and functions . This can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The stability of (2H3)Acetic anhydride in laboratory settings is influenced by factors such as temperature and pH . Over time, it can undergo hydrolysis, especially in the presence of moisture .
Metabolic Pathways
(2H3)Acetic anhydride is involved in various metabolic pathways due to its role as an acetylating agent . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
Given its small size and lipophilic nature, it is likely to be found throughout the cell, including in the cytoplasm and potentially within organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic anhydride-d6 can be synthesized by reacting acetyl chloride-d3 with sodium acetate-d3. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the anhydride .
Industrial Production Methods
In industrial settings, this compound is produced through the carbonylation of methyl acetate in the presence of a rhodium catalyst. This method is efficient and widely used for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetic anhydride-d6 undergoes various types of reactions, including:
Acetylation: It reacts with alcohols to form esters and with amines to form amides.
Dehydration: It can act as a dehydrating agent in organic synthesis.
Common Reagents and Conditions
Alcohols and Amines: This compound reacts with alcohols and amines under mild conditions to form esters and amides, respectively.
Catalysts: Catalysts such as pyridine are often used to facilitate these reactions.
Major Products
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Scientific Research Applications
Acetic anhydride-d6 is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Similar Compounds
Acetic anhydride: The non-deuterated form, commonly used in similar reactions.
Acetyl chloride-d3: Another deuterated acetylating agent.
Acetic anhydride-13C4,d6: A doubly labeled form used for more specific isotopic studies.
Uniqueness
Acetic anhydride-d6 is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. The presence of deuterium atoms allows for the tracking of reaction pathways and the study of reaction mechanisms with greater precision .
Properties
IUPAC Name |
(2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168111 | |
Record name | (2H3)Acetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16649-49-3 | |
Record name | Acetic-2,2,2-d3 acid, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16649-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Acetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Acetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]acetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Acetic Anhydride-d6 used in mass spectrometry analysis of nucleosides?
A1: this compound is employed as a derivatizing agent to clarify the structural analysis of nucleosides using mass spectrometry. Specifically, it helps differentiate between isomeric pairs of 2,2′-anhydrouridines substituted at the 3' and 5' positions. [] This is achieved because the fragmentation patterns observed in the mass spectra after derivatization with this compound are distinct for each isomer, allowing for their identification. []
Q2: How does this compound help in protein N-terminal confirmation using mass spectrometry?
A2: this compound, when used in a 1:1 mixture with regular Acetic Anhydride, enables specific d0/d3-acetylation of the N-terminal amino group in proteins. [] This labeling strategy creates a unique isotopic pattern in the mass spectra. The N-terminal peptide, tagged with a single d0/d3-acetyl group, exhibits a characteristic doublet peak with a 3 Da mass difference. This distinguishes it from internal peptides, facilitating unambiguous identification of the protein's N-terminus. []
Q3: Are there any limitations to using this compound in distinguishing between different acetylated derivatives?
A3: Yes, there can be limitations. For instance, differentiating between mono-acetyl and mono-pivaloyl 2,2′-anhydrouridines solely based on mass spectrometry can be challenging due to thermal reactions occurring within the sample probe. [] This highlights the need for additional derivatization steps, such as using this compound for acetylation of the mono-acetyl isomers, or employing alternative derivatizing agents like trifluoroacetic anhydride or trimethylsilylating reagents, to enable clear differentiation by mass spectrometry. []
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